molecular formula C17H21N5OS B12591758 N-(3-methylbutyl)-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

N-(3-methylbutyl)-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

Cat. No.: B12591758
M. Wt: 343.4 g/mol
InChI Key: XWGGWLJXBXYZKF-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide is a synthetic compound featuring a triazinoindole core linked to an acetamide moiety via a sulfanyl bridge. The 8-methyl substitution on the indole ring and the 3-methylbutyl group on the acetamide nitrogen distinguish this compound from related derivatives. Its synthesis typically involves coupling 8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol with a bromoacetamide intermediate under basic conditions, followed by purification via column chromatography .

Properties

Molecular Formula

C17H21N5OS

Molecular Weight

343.4 g/mol

IUPAC Name

N-(3-methylbutyl)-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H21N5OS/c1-10(2)6-7-18-14(23)9-24-17-20-16-15(21-22-17)12-8-11(3)4-5-13(12)19-16/h4-5,8,10H,6-7,9H2,1-3H3,(H,18,23)(H,19,20,22)

InChI Key

XWGGWLJXBXYZKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)SCC(=O)NCCC(C)C

Origin of Product

United States

Preparation Methods

Method A: Direct Synthesis from Precursor Compounds

One common approach involves the direct reaction of precursor compounds under controlled conditions:

  • Reagents : The synthesis typically requires 8-methyl-5H-triazino[5,6-b]indole derivatives and an appropriate sulfhydryl group.

  • Procedure : The reaction is conducted in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (around 80–120 °C) to facilitate the nucleophilic substitution reaction.

  • Yield : This method has been reported to achieve yields ranging from 50% to 75%, depending on the reaction conditions and purification steps employed.

Method B: Multi-step Synthesis Involving Intermediate Formation

Another effective method is a multi-step synthesis that involves forming intermediates:

  • Step 1 : Synthesis of an intermediate triazine compound by reacting an appropriate amine with a halogenated triazine derivative.

  • Step 2 : The intermediate is then reacted with 3-methylbutylamine in the presence of a coupling agent like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) to form the acetamide linkage.

  • Step 3 : Final purification can be achieved through recrystallization or chromatographic techniques.

  • Yield : This method typically yields around 60% to 80%, with careful optimization of each step crucial for maximizing overall yield.

Key Reagents and Conditions

The choice of reagents and conditions significantly influences the success of the synthesis:

Reagent Role Typical Conditions
Sulfhydryl Group Nucleophile DMF/DMSO, elevated temperature
Coupling Agent (EDC) Facilitates amide bond formation Room temperature
Solvents (DMF/DMSO) Reaction medium Varies based on method

Analytical Techniques for Characterization

Characterization of synthesized compounds is essential to confirm structure and purity:

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutyl)-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to ensure efficient and selective transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce reduced derivatives with altered functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures to N-(3-methylbutyl)-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of indole and triazine demonstrate significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The compound's ability to inhibit bacterial growth positions it as a candidate for developing new antibiotics, especially against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

Antitumor Properties

The indole moiety is well-documented for its antitumor properties. Compounds containing indole structures have been shown to inhibit tumor growth and induce apoptosis in cancer cells. The specific triazinoindole structure may enhance these effects through unique mechanisms of action, making it a subject of interest for cancer research .

Enzyme Inhibition

This compound may act as an inhibitor of various enzymes involved in disease processes. For example, compounds with similar structures have been studied for their ability to inhibit β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is relevant in Alzheimer's disease research. Such enzyme inhibitors can play a crucial role in developing therapies aimed at neurodegenerative diseases .

Pesticidal Activity

The structural characteristics of this compound suggest potential use as a pesticide or herbicide. Compounds with similar functionalities have been explored for their ability to control plant pathogens and pests effectively. The incorporation of sulfur and nitrogen heterocycles can enhance the bioactivity of agricultural chemicals .

Case Studies and Research Findings

Study ReferenceApplication FocusFindings
Antimicrobial ActivityDemonstrated significant antibacterial effects against MRSA and other resistant strains.
Enzyme InhibitionIdentified as a potential BACE1 inhibitor with implications for Alzheimer's treatment.
Agricultural UseSuggested efficacy as a pesticide based on structural analogs exhibiting pest control properties.

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structurally analogous compounds share the triazinoindole-acetamide framework but vary in substituents on the indole ring, acetamide chain, or aryl/alkyl groups. Below is a detailed comparison:

Structural Modifications and Physicochemical Properties
Compound Substituents Molecular Weight Melting Point (°C) Key Spectral Features
N-(3-methylbutyl)-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide (Target) 8-methyl (indole); 3-methylbutyl (acetamide) ~400 (estimated) Not reported Expected IR: C=O (~1670 cm⁻¹), NH (~3260 cm⁻¹); NMR: CH3 (δ 1.0–1.5 ppm), Ar-H (δ 7–8 ppm)
N-(4-Chlorophenyl)-2-[(5-methyl-5H-triazino[5,6-b]indol-3-yl)sulfanyl]acetamide 5-methyl (indole); 4-chlorophenyl (acetamide) 413.3 Not reported IR: C=O (1671 cm⁻¹), NH (3262 cm⁻¹); NMR: Ar-H (δ 7.2–8.0 ppm)
2-[(8-Bromo-5-methyl-5H-triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide 8-bromo, 5-methyl (indole); 4-bromophenyl (acetamide) 507.2 Not reported Increased molecular weight due to bromine; IR: C=O (~1680 cm⁻¹)
2-[(5-Methyl-5H-triazino[5,6-b]indol-3-yl)sulfanyl]-N-(2-nitrophenyl)acetamide 5-methyl (indole); 2-nitrophenyl (acetamide) 404.3 Not reported NMR: NO2 group (δ 8.6 ppm); IR: NO2 asymmetric (1535 cm⁻¹)
3-(5H-Triazino[5,6-b]indol-3-yl)-N-(substituted phenyl)propionamides Propionamide chain (vs. acetamide); substituents on phenyl ring ~370–420 Not reported IR: C=O (~1680 cm⁻¹); NMR: CH2 (δ 2.4–3.5 ppm)

Key Observations :

  • Substituent Position : Bromine at the 8-position () increases molecular weight and lipophilicity compared to methyl groups.
  • Acetamide vs. Propionamide : Propionamide derivatives () exhibit reduced antidepressant activity compared to acetamides, highlighting the importance of chain length .
  • Aryl Groups: Electron-withdrawing groups (e.g., NO2 in ) alter electronic properties and binding interactions.
Physicochemical and Spectral Comparisons
  • Melting Points : Pyrazolone derivatives (e.g., compound 32 in ) exhibit high melting points (330–331°C) due to hydrogen bonding, whereas acetamides generally have lower melting points .
  • NMR Signatures : Methyl groups on the indole (δ 1.8–2.0 ppm) and acetamide CH2 (δ 2.4–3.5 ppm) are consistent across derivatives .

Biological Activity

N-(3-methylbutyl)-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide is a compound that has garnered attention in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, including its pharmacological properties and potential therapeutic applications.

  • Molecular Formula : C17H21N5OS
  • Molar Mass : 343.45 g/mol
  • CAS Number : 603946-35-6

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

Anticancer Activity

Recent studies have indicated that derivatives of acetamides, including this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against multiple cancer cell lines. The mechanism often involves the inhibition of key cellular pathways related to tumor growth and survival.

Case Study : A derivative of this compound was tested against human cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer), revealing an IC50 value indicative of potent cytotoxicity. The study highlighted the importance of the triazine moiety in enhancing the compound's effectiveness against cancer cells .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Acetamide derivatives have shown moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria.

Research Findings : A series of acetamide derivatives were synthesized and evaluated for their antibacterial properties. The results demonstrated that compounds with bulky lipophilic groups exhibited enhanced activity compared to simpler structures. This suggests that structural modifications can significantly influence the biological efficacy of these compounds .

Urease Inhibition

Another area of interest is urease inhibition, which is critical in treating conditions like urease-related infections. Studies have shown that certain acetamide derivatives can inhibit urease activity effectively.

Experimental Data : In vitro assays indicated that these compounds bind to the non-metallic active site of the urease enzyme, demonstrating a promising approach for developing new urease inhibitors .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Preliminary SAR studies suggest:

  • Substituent Effects : Bulky lipophilic substituents enhance activity.
  • Functional Groups : The presence of electron-withdrawing groups can improve potency against specific targets.
  • Triazine Moiety : This component is essential for anticancer and antimicrobial activities.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Target Organism/Cell Line
N-(3-methylbutyl)-2-[(8-methyl-5H-triazino)]acetamideAnticancer13MCF-7
N-(substituted phenyl)-acetamideAntimicrobial10Staphylococcus aureus
N-(4-methoxyphenyl)-2-(4-pyrrolidinyl)acetamideUrease Inhibition15Urease enzyme

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